molecular formula C9H7NO2 B069943 Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) CAS No. 193750-70-8

Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI)

Cat. No.: B069943
CAS No.: 193750-70-8
M. Wt: 161.16 g/mol
InChI Key: QPYALIDXBZLQJY-UHFFFAOYSA-N
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Description

Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) is a heterocyclic compound that features a fused furan and pyridine ring system with an acetyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-acetylpyridine with furan derivatives in the presence of catalysts. The reaction conditions often require specific temperatures and solvents to ensure high yields and purity .

Industrial Production Methods: Industrial production of Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) in biological systems involves its interaction with specific molecular targets. For instance, its reduction product, 7-(1-hydroxyethyl)furo[2,3-c]pyridine, acts as a chiral building block in the synthesis of HIV reverse-transcriptase inhibitors. The compound’s effects are mediated through its interaction with enzymes and receptors involved in viral replication .

Comparison with Similar Compounds

Uniqueness: Ethanone, 1-furo[2,3-c]pyridin-7-yl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective reduction to form chiral alcohols with high enantiomeric excess makes it particularly valuable in asymmetric synthesis .

Properties

CAS No.

193750-70-8

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

1-furo[2,3-c]pyridin-7-ylethanone

InChI

InChI=1S/C9H7NO2/c1-6(11)8-9-7(2-4-10-8)3-5-12-9/h2-5H,1H3

InChI Key

QPYALIDXBZLQJY-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC=CC2=C1OC=C2

Canonical SMILES

CC(=O)C1=NC=CC2=C1OC=C2

Synonyms

Ethanone, 1-furo[2,3-c]pyridin-7-yl- (9CI)

Origin of Product

United States

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